molecular formula C13H14ClN3OS B6644726 8-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol

8-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B6644726
M. Wt: 295.79 g/mol
InChI Key: KUQJPCCPLHHPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol, commonly known as CP-55940, is a synthetic cannabinoid that is used in scientific research. It was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

CP-55940 works by binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding activates the receptors, which in turn modulate various physiological processes such as pain, inflammation, and mood. CP-55940 is a potent agonist of these receptors, meaning that it has a strong affinity for them and can produce significant effects even at low doses.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects. It has been found to be effective in reducing pain and inflammation, as well as improving mood and reducing anxiety. Additionally, CP-55940 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The primary advantage of using CP-55940 in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoids on specific physiological processes with a high degree of precision. However, one limitation of using CP-55940 is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the body.

Future Directions

There are several future directions for research on CP-55940 and its potential therapeutic applications. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CP-55940 may be useful in the treatment of chronic pain and inflammation. Further research is needed to fully understand the potential therapeutic applications of CP-55940 and other synthetic cannabinoids.
Conclusion:
CP-55940 is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the CB1 and CB2 receptors and has been shown to have a wide range of biochemical and physiological effects. While there are limitations to using synthetic compounds in lab experiments, CP-55940 remains a valuable tool for researchers studying the endocannabinoid system and its potential therapeutic applications.

Synthesis Methods

CP-55940 is synthesized through a multi-step process that involves the reaction of several reagents. The exact details of the synthesis method are proprietary and not publicly available.

Scientific Research Applications

CP-55940 is primarily used in scientific research to study the endocannabinoid system and its potential therapeutic applications. It is a potent agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. CP-55940 has been used to study the effects of cannabinoids on pain, inflammation, anxiety, and other physiological processes.

Properties

IUPAC Name

8-(2-chlorothieno[2,3-d]pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c14-13-15-11(10-3-4-19-12(10)16-13)17-7-1-2-8(17)6-9(18)5-7/h3-4,7-9,18H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQJPCCPLHHPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3=C4C=CSC4=NC(=N3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.